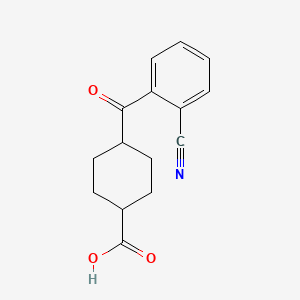
cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid” is a cyclic amino acid derivative. It is a chiral compound and contains a mixture of enantiomers . The compound has a molecular weight of 257.29 .
Molecular Structure Analysis
The molecular structure of “cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid” can be represented by the linear formula C15H15NO3 . The InChI code for the compound is 1S/C15H15NO3/c16-9-12-3-1-2-4-13 (12)14 (17)10-5-7-11 (8-6-10)15 (18)19/h1-4,10-11H,5-8H2, (H,18,19)/t10-,11+ .Physical And Chemical Properties Analysis
The compound “cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid” has a molecular weight of 257.29 . It’s a chiral compound and contains a mixture of enantiomers .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structure
- The compound has been used in the synthesis of various chemical structures. For instance, it was utilized in preparing different isomeric compounds with variations in cyclohexane-pyrrolidone annelation (Sillanpää, Csende, & Stájer, 1995). Additionally, its derivatives have been studied for their steric structures and synthesis processes, revealing intricate details about their molecular conformations (Szakonyi, Fülöp, Bernáth, Török, & Péter, 1998).
Catalysis and Reaction Mechanisms
- This compound has also been involved in research concerning catalysis and reaction mechanisms. For example, studies on cyclohexane derivatives, including this compound, have provided insights into the preparation and mass spectra of various cyclohexanecarboxylic acids (Bekkum, Graaf, Minnen‐Pathuis, Peters, & Wepster, 2010).
Environmental and Analytical Chemistry
- In environmental and analytical chemistry, the compound and its related derivatives have been used for monitoring and detecting various metabolites in human urine, aiding in the understanding of exposure to different synthetic compounds (Arrebola, Martínez-vidal, Fernandez-Gutiérrez, & Akhtar, 1999).
Pharmaceutical and Biological Research
- While excluding direct information on drug use, dosage, and side effects, it's notable that similar cyclohexane derivatives have been explored in pharmaceutical and biological contexts. For instance, research on cyclohexane-fused dihydropyrimidin-4(3H)-one enantiomers has implications in pharmaceutical synthesis (Szakonyi, Fülöp, Bernáth, Török, & Péter, 1998).
Propiedades
IUPAC Name |
4-(2-cyanobenzoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-9-12-3-1-2-4-13(12)14(17)10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZQOFOBOVVXCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)C2=CC=CC=C2C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

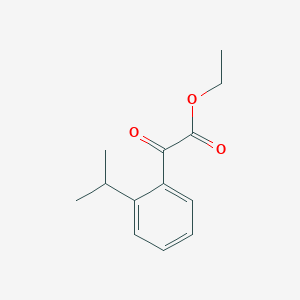
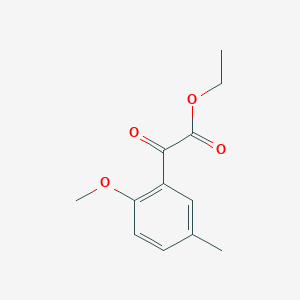
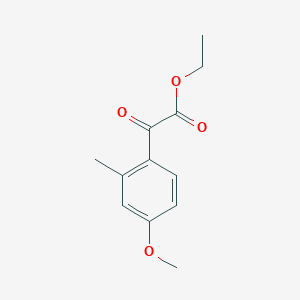
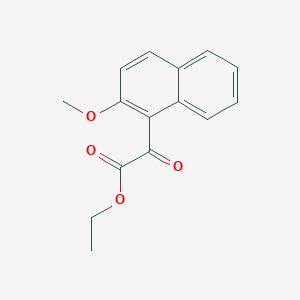
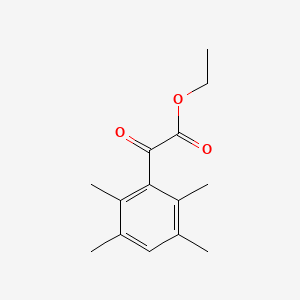
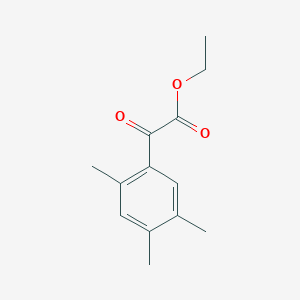
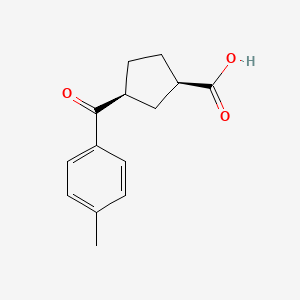

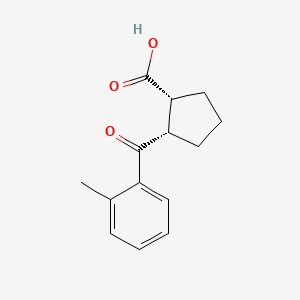
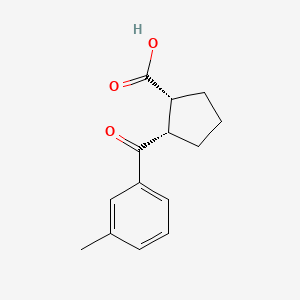
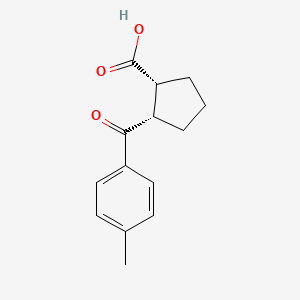
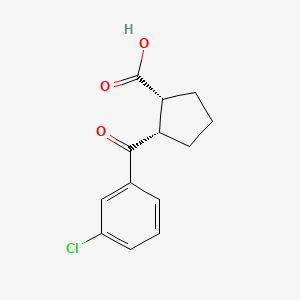
![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323802.png)
![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323803.png)